molecular formula C13H19NO4S B1331197 3-(Hexylsulfamoyl)benzoic acid CAS No. 500292-07-9

3-(Hexylsulfamoyl)benzoic acid

Cat. No. B1331197
M. Wt: 285.36 g/mol
InChI Key: PIFLLCPFYBARGN-UHFFFAOYSA-N
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Description

3-(Hexylsulfamoyl)benzoic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various benzoic acid derivatives and their chemical properties, synthesis, and applications. Benzoic acid derivatives are a significant class of compounds with a wide range of applications in pharmaceuticals, perfumery, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of benzoic acid derivatives can involve various chemical reactions. For instance, the preparation of 3-[bis(trifluoroacetoxy)iodo]benzoic acid and 3-[hydroxy(tosyloxy)iodo]benzoic acid involves the use of iodine(III) reagents derived from 3-iodosylbenzoic acid . Another study describes the synthesis of 3-formyl-4-hydroxyl benzoic acid from hydroxybenzoic acid using phase transfer catalysis . These methods could potentially be adapted for the synthesis of 3-(Hexylsulfamoyl)benzoic acid by introducing the appropriate hexylsulfamoyl moiety under suitable reaction conditions.

Molecular Structure Analysis

The molecular structure and vibrational spectra of benzoic acid derivatives can be studied using quantum chemical calculations and spectroscopic methods. For example, the molecular structure of 3,5-di-tert-butyl-4-hydroxy benzoic acid was analyzed using DFT calculations and IR spectroscopy . Similar techniques could be applied to analyze the molecular structure of 3-(Hexylsulfamoyl)benzoic acid to understand its electronic and steric properties.

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions. Meta-C–H functionalization of benzoic acid derivatives has been achieved using a nitrile-based sulfonamide template, which could be relevant for the functionalization of the benzoic acid core in 3-(Hexylsulfamoyl)benzoic acid . Additionally, the iron-assisted hydroxylation of benzoic acid to salicylic acid has been reported, which demonstrates the reactivity of the benzoic acid ring towards oxidizing agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be diverse. The study on 3,5-di-tert-butyl-4-hydroxy benzoic acid provides insights into its vibrational, UV, NMR, and electronic properties, as well as its molecular electrostatic potential, which are important for understanding the reactivity and interactions of the molecule . The antibacterial activity of novel 3-hydroxy benzoic acid derivatives also highlights the biological properties that can be associated with these compounds .

Scientific Research Applications

Antibacterial Activity

  • Synthesis and Antibacterial Activity : A study on the synthesis of novel ester/hybrid derivatives of 3-Hydroxy benzoic acid, a chemical similar in structure to 3-(Hexylsulfamoyl)benzoic acid, demonstrates their potential antibacterial activity. These derivatives could be useful in generating potent chemotherapeutic agents and new drug candidates (Satpute, Gangan, & Shastri, 2018).

Crystallography and Magnetism

  • Crystallography and Magnetism Studies : Research into 3-(N-tert-Butyl-N-aminoxyl)benzoic acid, another related compound, focuses on its crystalline structure and magnetic properties. These studies can contribute to understanding the physical and chemical properties of similar benzoic acid derivatives (Baskett & Lahti, 2005).

Biosynthesis of Natural Products

  • Biosynthesis of Natural Products : A review covering the biosynthesis of 3-Amino-5-hydroxy benzoic acid (3,5-AHBA)-derived natural products, including its role as a precursor in various natural substances, offers insights into the biochemical pathways and molecular genetics involved in producing these compounds (Kang, Shen, & Bai, 2012).

Material Science Applications

  • Polymerization and Material Science : Studies on the polymerization of benzoic acid derivatives, like 3,5-bis(propenoyloxymethyl)-4-hexadecyloxybenzoic acid, have explored their potential in creating novel materials with specific properties, such as liquid-crystalline complexes and photopolymerization (Kishikawa, Hirai, & Kohmoto, 2008).

Catalysis in Organic Synthesis

  • Catalysis in Organic Synthesis : Research into the meta-C–H functionalization of benzoic acid derivatives, a key structural motif in many drug molecules, provides valuable tools for more efficient organic synthesis. This involves selective activation of specific carbon-hydrogen bonds in these compounds (Li, Cai, Ji, Yang, & Li, 2016).

properties

IUPAC Name

3-(hexylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-2-3-4-5-9-14-19(17,18)12-8-6-7-11(10-12)13(15)16/h6-8,10,14H,2-5,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFLLCPFYBARGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292770
Record name 3-(hexylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hexylsulfamoyl)benzoic acid

CAS RN

500292-07-9
Record name 3-(hexylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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